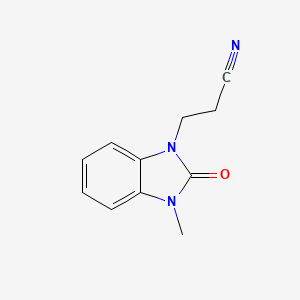
1-(2-Naphthalen-1-yloxyethyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Naphthalen-1-yloxyethyl)benzimidazole, also known as NBIM, is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a focus of research in the scientific community. In
作用機序
The mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole is not fully understood, but it is believed to act as a DNA intercalator and inhibit topoisomerase activity. This results in the inhibition of DNA replication and cell growth, leading to the induction of apoptosis in cancer cells. 1-(2-Naphthalen-1-yloxyethyl)benzimidazole may also have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has low toxicity and is well-tolerated in animal models. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects. Additionally, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been shown to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-(2-Naphthalen-1-yloxyethyl)benzimidazole in lab experiments is its high purity and yield. Additionally, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has low toxicity and is well-tolerated in animal models, making it a safe compound to use in research. However, one limitation of using 1-(2-Naphthalen-1-yloxyethyl)benzimidazole in lab experiments is its limited solubility in water, which may require the use of organic solvents.
将来の方向性
There are several future directions for 1-(2-Naphthalen-1-yloxyethyl)benzimidazole research. One potential direction is the development of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole and its potential use in drug discovery. Finally, the development of new synthesis methods for 1-(2-Naphthalen-1-yloxyethyl)benzimidazole may improve its yield and purity, making it a more accessible compound for scientific research.
In conclusion, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole is a compound that has shown promising results in various scientific research fields. Its potential use in cancer research, neurobiology, and drug discovery makes it a focus of research in the scientific community. Further studies are needed to fully understand the mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole and its potential applications in drug development.
合成法
The synthesis of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole involves the reaction of 2-naphthol and 1,2-diaminobenzene in the presence of a catalyst such as zinc chloride. The reaction results in the formation of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole as a white solid product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 1-(2-Naphthalen-1-yloxyethyl)benzimidazole for scientific research purposes.
科学的研究の応用
1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been studied for its potential use in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has shown promising results in inhibiting cancer cell growth and inducing apoptosis. In neurobiology, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In drug discovery, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been studied for its potential as a scaffold for developing new drugs.
特性
IUPAC Name |
1-(2-naphthalen-1-yloxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-8-16-15(6-1)7-5-11-19(16)22-13-12-21-14-20-17-9-3-4-10-18(17)21/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMLIRBRVIPSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalen-1-yloxyethyl)benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

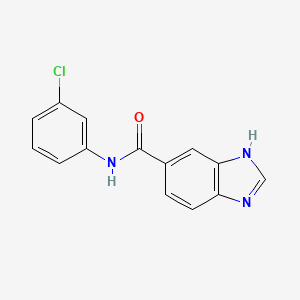

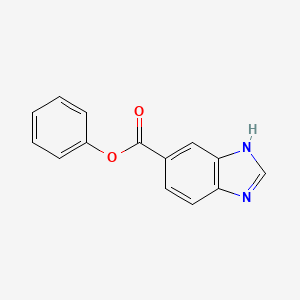
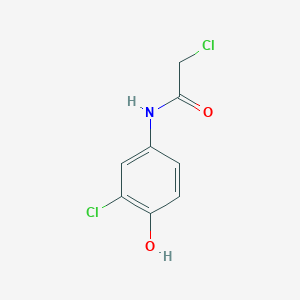
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)
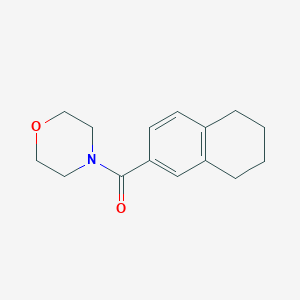

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)

